2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline represents a structurally distinct heterocyclic compound characterized by the fusion of a chlorinated furopyridine core with an aniline moiety. Its molecular formula (C₁₃H₉ClN₂O) and CAS registry number (66779795) are documented in PubChem records [1]. This hybrid architecture exemplifies advanced molecular design strategies in medicinal chemistry, leveraging the electronic and steric properties of both fused bicyclic systems and aromatic amines. The compound’s significance stems from its role as a synthetic intermediate for pharmacologically active molecules and its embodiment of key principles in contemporary heterocyclic chemistry.
The molecular scaffold of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline features a planar, electron-deficient furo[3,2-b]pyridine system linked at the 2-position to an electron-rich aniline group. This arrangement creates a push-pull electronic configuration that enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 7-position of the furopyridine ring significantly activates adjacent carbon centers toward displacement by nucleophiles due to its strong electron-withdrawing effect and the innate ring polarization [2] [4]. This electronic activation is critical for downstream derivatization, as evidenced by the commercial availability of the precursor 7-chloro-2-iodofuro[3,2-b]pyridine (CAS 1071540-54-9), where iodine serves as a superior leaving group for metal-catalyzed cross-coupling reactions [2].
Table 1: Key Structural and Physicochemical Properties of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline and Precursors
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline | 66779795 | C₁₃H₉ClN₂O | 244.68 g/mol | Furopyridine-aniline hybrid; 7-Cl activates C2/C7 positions |
7-Chloro-2-iodofuro[3,2-b]pyridine | 1071540-54-9 | C₇H₃ClINO | 279.47 g/mol | Iodine at C2 enables cross-coupling; predicted density: 2.091 g/cm³ |
7-Chlorofuro[3,2-b]pyridine | 182691-75-4 | C₇H₄ClNO | 153.57 g/mol | Parent bicyclic system; LogP: 2.48; PSA: 26.03 Ų |
The aniline moiety contributes additional versatility through its ortho-directed metalation capability or participation in reductive amination. Computational analyses predict a polar surface area (PSA) of approximately 50 Ų and a calculated LogP of 3.5–4.0, indicating moderate membrane permeability suitable for drug-like molecules [1] [4]. This balance of reactivity and bioavailability underscores the compound’s utility in constructing complex pharmacophores.
Furopyridine derivatives exhibit broad and significant bioactivity profiles, making them privileged structures in pharmaceutical development. The fused [3,2-b] configuration, in particular, mimics purine bases, allowing interactions with biological targets such as kinases, GPCRs, and nuclear receptors. Chlorination at strategic positions enhances both binding affinity and metabolic stability, as evidenced by the prevalence of chlorine in >250 FDA-approved drugs spanning cardiovascular, CNS, anti-infective, and oncological therapeutics [5].
Table 2: Therapeutic Applications of Representative Chlorinated Fused Bicyclic Compounds
Therapeutic Area | Example Drug (Structure) | Biological Target | Clinical Indication |
---|---|---|---|
Oncology | OSU-03012 (Chlorinated furoquinoline) | PDK-1 inhibitor (IC₅₀: 5 µM) | Tumor growth suppression in xenografts [7] |
Inflammation/Pain | PAR-2 Inhibitors (e.g., WO2016154075A1) | Protease-activated receptor-2 antagonists | Fibrosis, inflammatory pain [6] |
CNS Disorders | Dopamine D₁ Ligands (e.g., WO2014072881A1) | β-arrestin-biased agonists | Schizophrenia, cognitive impairment [9] |
The 7-chloro substituent in furopyridines enhances electrophilic character, facilitating covalent or high-affinity interactions with target proteins. For example, PAR-2 inhibitors incorporating chlorinated furopyridines demonstrate nanomolar affinity by exploiting cysteine residues in allosteric binding pockets [6]. Similarly, dopamine D₁ ligands leverage the furopyridine core for blood-brain barrier penetration and receptor subtype selectivity [9]. The aniline component in 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline provides a handle for introducing secondary pharmacophores via amidation, sulfonylation, or diazotization, enabling rational optimization of ADME properties. These attributes position this hybrid architecture as a versatile template in lead optimization campaigns across diverse disease areas.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: